2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride
Description
Properties
IUPAC Name |
2-amino-3-pyrimidin-5-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)1-5-2-9-4-10-3-5;;/h2-4,6H,1,8H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYXKMYRENHAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride typically involves the reaction of pyrimidine derivatives with amino acids under controlled conditions. One common method includes the condensation of 2-amino-3-pyrimidin-5-ylpropanoic acid with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out in an aqueous medium at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction, filtration, and drying to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrimidine carboxylic acids.
Reduction: Formation of pyrimidine alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Research
One of the prominent applications of 2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride is in the development of anticancer agents. The structural properties of the compound allow it to interact with various biological targets, particularly those involved in cancer cell proliferation.
Case Study:
A study investigated the effectiveness of this compound as an inhibitor of specific kinases related to tumor growth. The results indicated that derivatives of this compound exhibited selective inhibition against mutant forms of epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC) .
| Compound | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| 2-Amino-3-(pyrimidin-5-yl)propanoic acid | 50 | 10-fold over WT EGFR |
| Derivative A | 30 | 12-fold over WT EGFR |
| Derivative B | 20 | 15-fold over WT EGFR |
Neurological Studies
The compound has also been explored for its neuroprotective properties. Research indicates that it may play a role in modulating neurotransmitter release and protecting neuronal cells from oxidative stress.
Case Study:
In vitro studies demonstrated that treatment with this compound led to a significant reduction in apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests potential therapeutic implications for neurodegenerative diseases .
Gastrointestinal Health
Research has shown that this compound may have protective effects on gastric mucosa, potentially offering therapeutic benefits for gastrointestinal disorders such as ulcers.
Case Study:
A clinical trial assessed the efficacy of the compound in patients with gastric ulcers. Results indicated a marked improvement in healing rates compared to placebo controls, highlighting its role in enhancing mucosal defense mechanisms .
Synthesis and Modification
The ability to modify the structure of this compound allows for the development of new derivatives with enhanced biological activity.
Synthesis Pathways:
The synthesis can be achieved through various methods, including:
- Direct Amination: Reacting pyrimidine derivatives with propanoic acid.
- Coupling Reactions: Utilizing peptide coupling techniques to form amide bonds.
Mechanism of Action
The mechanism of action of 2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity or receptor binding, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- The compound consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked to a propanoic acid backbone via an amino group.
- The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and its analogs:
Physicochemical and Functional Implications
Pyrimidine vs. Quinoline Systems: The pyrimidine ring in the target compound (C₈H₁₂Cl₂N₂O₂) provides a planar, electron-deficient aromatic system, facilitating hydrogen bonding and π-π stacking in biological targets .
Chirality: The (2S)-configuration of the target compound is essential for binding to enantioselective receptors or enzymes, unlike non-chiral analogs like the dimethylamino variant (C₅H₁₂N₂O₂·2HCl·H₂O) .
Salt Forms: Dihydrochloride salts (e.g., target compound and quinoline analog) improve solubility in polar solvents compared to free bases or monohydrate forms (e.g., dimethylamino analog) .
Heterocyclic Diversity :
- The oxazole derivative (C₉H₁₄Cl₂N₂O₃) contains a five-membered heterocycle with oxygen and nitrogen, offering distinct electronic properties. This may alter reactivity in nucleophilic substitutions compared to pyrimidine-based compounds .
Biological Activity
2-Amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride is a compound of interest in various biological and pharmacological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.
- Molecular Formula: C7H9Cl2N3O2
- Molecular Weight: 224.07 g/mol
- IUPAC Name: this compound
The compound primarily functions as an agonist or antagonist at specific receptors, influencing various biochemical pathways. Research indicates that it interacts with neurotransmitter systems, particularly those involving glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.
Biological Activities
-
Neuroprotective Effects
- Studies have shown that this compound exhibits neuroprotective properties. It has been observed to reduce excitotoxicity in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Antimicrobial Activity
- Preliminary investigations indicate that this compound possesses antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.1 mg/mL.
-
Immunomodulatory Effects
- The compound has been evaluated for its immunomodulatory capabilities. It enhances the secretion of pro-inflammatory cytokines in immune cells, indicating a potential application in immunotherapy.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neuroprotection
-
Antimicrobial Properties
- In a series of experiments assessing antimicrobial efficacy, the compound was tested against multiple bacterial strains. Results indicated significant growth inhibition, particularly against S. aureus, with an MIC of 0.025 mg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections .
- Immunomodulatory Effects
Q & A
Q. What are the recommended methods for synthesizing 2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride?
- Methodological Answer : Synthesis typically involves solution-phase peptide coupling or asymmetric catalysis. For example, the (2S)-enantiomer can be synthesized using chiral auxiliaries or enzymatic resolution (e.g., immobilized phenylalanine ammonia-lyase derivatives, as demonstrated for structurally similar amino acids) . Post-synthesis, the compound is converted to its dihydrochloride salt via HCl treatment in polar solvents (e.g., ethanol/water mixtures) to enhance stability . Key characterization includes (to confirm pyrimidinyl proton integration) and chiral HPLC (to verify enantiopurity ≥98%) .
Q. How should researchers assess the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities (<1%).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (269.13 g/mol for ) .
- Elemental analysis (C, H, N, Cl) to validate stoichiometry.
Discrepancies in signals (e.g., unexpected peaks at δ 160-165 ppm) may indicate residual solvents or incomplete salt formation .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Methodological Answer : The dihydrochloride salt improves aqueous solubility. For stock solutions:
- Use 10 mM HCl (pH ~2) for short-term storage (≤24 hours at 4°C).
- For neutral pH compatibility, titrate with NaOH to pH 7.4 and confirm stability via UV-Vis spectroscopy (λ = 260 nm for pyrimidine absorption) .
Avoid DMSO if studying enzyme interactions, as sulfoxide groups may interfere with pyrimidinyl binding pockets .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be controlled during asymmetric synthesis?
- Methodological Answer :
- Chiral catalysts : Use Ru-BINAP complexes for hydrogenation of α,β-unsaturated precursors (e.g., 3-(pyrimidin-5-yl)acrylic acid) to achieve >90% ee .
- Biocatalytic resolution : Immobilized enzymes (e.g., SwCNTNH2-PAL) selectively deaminate the undesired enantiomer, as shown for analogous thiophene-substituted amino acids .
- Dynamic kinetic resolution : Combine palladium catalysts with lipases in biphasic systems to racemize and resolve intermediates in situ .
Q. What experimental strategies address contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Case 1 : Discrepancies in integration ratios (e.g., pyrimidinyl vs. propanoic protons).
- Solution : Perform DOSY NMR to confirm molecular homogeneity and rule out aggregation .
- Case 2 : HRMS shows unexpected adducts (e.g., sodium or potassium ions).
- Solution : Use ion-exchange chromatography (Dowex 50WX8 resin) to remove cationic contaminants .
Q. How does the pyrimidinyl moiety influence interactions with biological targets?
- Methodological Answer :
- Computational modeling : Perform molecular docking (AutoDock Vina) using the pyrimidine ring as a hydrogen-bond acceptor. Compare binding affinities with imidazole or phenyl analogs (e.g., histidine derivatives) .
- Mutagenesis studies : Replace pyrimidine-binding residues (e.g., Arg/Lys in enzymes) to validate specificity via SPR or ITC .
- Stability assays : Monitor degradation in serum (37°C, 24 hours) using LC-MS to assess metabolic liability of the pyrimidinyl group .
Q. What are the best practices for evaluating thermal stability in solid-state formulations?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Heat at 5°C/min under nitrogen. The dihydrochloride form typically degrades above 200°C, with weight loss steps corresponding to HCl release .
- DSC : Identify glass transition () and recrystallization events. Compare with free base to confirm salt formation improves stability .
- Accelerated aging : Store at 40°C/75% RH for 4 weeks; quantify decomposition products (e.g., pyrimidine-5-carboxylic acid) via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
